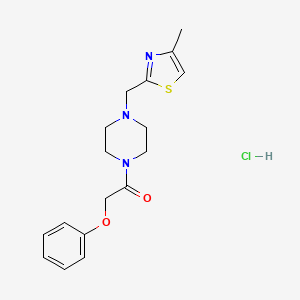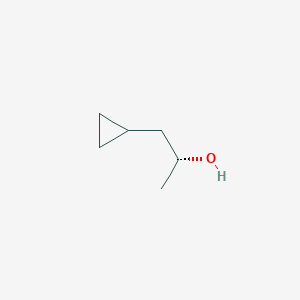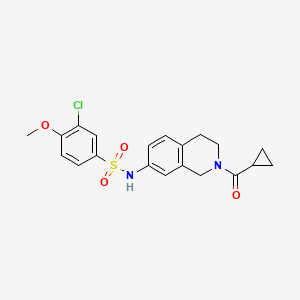![molecular formula C20H19N3OS B2869197 2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361172-61-4](/img/structure/B2869197.png)
2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a phenyl group (a variant of a benzene ring), a tolyl group (a methylated phenyl group), a thieno ring (a sulfur-containing heterocycle), and a pyrazol ring (a nitrogen-containing heterocycle). The molecule also contains an acetamide group, which is a carboxamide derived from acetic acid.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and thieno) and heterocycles (pyrazol) could result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and possibly its solubility in organic solvents .科学的研究の応用
Novel Coordination Complexes and Structural Insights
Researchers have synthesized novel coordination complexes using pyrazole-acetamide derivatives, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity due to their structured molecular architecture, which is determined through various spectroscopic and crystallography studies. The construction of these complexes involves coordination with metal ions like Co(II) and Cu(II), resulting in supramolecular architectures with potential implications in material science and biology (Chkirate et al., 2019).
Molecular Structure Characterization
The molecular structure of related compounds, including their crystallization in specific space groups, has been extensively characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. These studies provide valuable insights into the compounds' geometrical parameters and intermolecular interactions, forming the basis for understanding their reactivity and potential applications in drug design and materials science (Nayak et al., 2014).
Biological Activities and Potential Applications
Research into the antimicrobial and anti-inflammatory properties of novel thiazole derivatives, which are synthesized by incorporating pyrazole moieties, has shown that these compounds exhibit significant biological activities. This is promising for the development of new therapeutic agents against various bacterial and fungal infections. Additionally, the exploration of these compounds in analgesic applications has demonstrated their potential in pain management, indicating a broad spectrum of pharmacological benefits (Saravanan et al., 2010).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and DFT calculations, have been employed to investigate the electronic structure and potential binding modes of these compounds within biological targets. Such studies facilitate the understanding of the compounds' interactions at the molecular level, aiding in the design of more effective and selective therapeutic agents (Sebhaoui et al., 2020).
将来の方向性
特性
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-5-6-10-18(14)23-20(16-12-25-13-17(16)22-23)21-19(24)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFRYMKNAGDGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)




![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)
![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)

